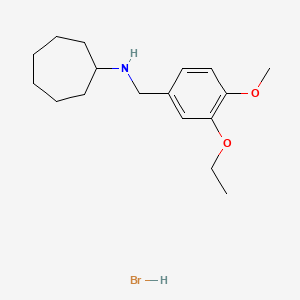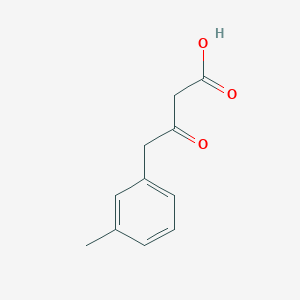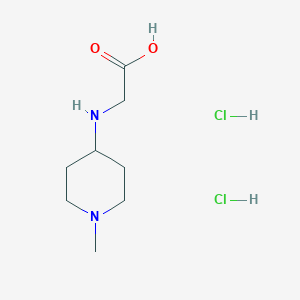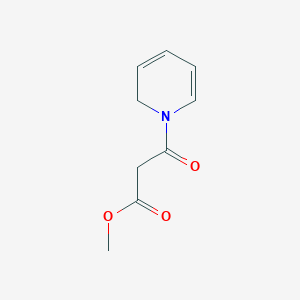
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate
Übersicht
Beschreibung
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is a chemical compound that belongs to the class of pyridine derivatives. It is commonly used in scientific research as it has various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cells, particularly in leukemia (AML). Studies have shown that derivatives of this compound can inhibit the activity of the RNA demethylase FTO (fat mass and obesity-associated protein), which plays a role in mRNA metabolism and gene expression regulation . Further investigations are ongoing to validate its efficacy and safety.
Epigenetic Modulation
The compound is relevant to the field of epigenetics, specifically targeting the m6A (N6-methyladenosine) modification. m6A is a widespread mRNA modification involved in post-transcriptional gene regulation. Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate may serve as a potential epigenetic modulator, impacting gene expression through m6A regulation .
FTO Inhibition
As an FTO inhibitor, this compound interferes with the dynamic regulation of m6A modification. FTO is part of the methyltransferase complex responsible for m6A demethylation. Inhibiting FTO could have therapeutic implications, especially in cancer treatment .
Leukemia Treatment
Studies have demonstrated that derivatives of Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate can significantly prolong survival in acute myeloid leukemia (AML) mouse models. These compounds regulate immune escape mechanisms and impact gene expression, making them potential candidates for leukemia therapy .
Structure-Activity Relationship (SAR) Studies
Researchers have systematically explored the SAR of tricyclic benzoic acid FTO inhibitors, including this compound. By modifying the chemical structure, they aim to enhance biological activity and drug-like properties. The goal is to identify lead compounds for further drug development .
Animal Efficacy Studies
In animal models, Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate (specifically compound 13a) has shown promising antileukemia effects without significant toxicity. These findings support its potential as a novel lead compound for targeting FTO in leukemia treatment .
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(2H-pyridin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-8(11)10-5-3-2-4-6-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVAKFTVVNTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
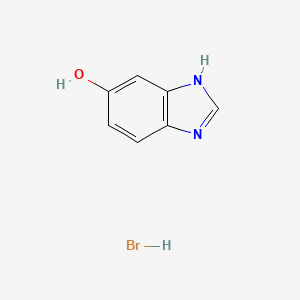

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)

![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)
